

# The Estrogenic Potency of Bisphenol S and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The increasing concern over the endocrine-disrupting properties of Bisphenol A (BPA) has led to its replacement with various structural analogues, most notably **Bisphenol S** (BPS). However, the assumption that these "BPA-free" alternatives are inherently safer is being challenged by a growing body of scientific evidence. This guide provides a comprehensive comparison of the estrogenic potency of BPS and its analogues, supported by experimental data, to aid researchers in understanding their potential biological activities.

## **Quantitative Comparison of Estrogenic Potency**

The estrogenic activity of BPS and its analogues has been evaluated in numerous in vitro studies. The following table summarizes the relative estrogenic potencies and receptor binding affinities from various experimental models. Potencies are often compared to that of  $17\beta$ -estradiol (E2), the primary female sex hormone, and BPA.



| Compound                      | Assay Type                      | Endpoint                       | Relative<br>Potency<br>(BPA = 1) | IC50 / EC50<br>(M)       | Reference(s |
|-------------------------------|---------------------------------|--------------------------------|----------------------------------|--------------------------|-------------|
| Bisphenol S<br>(BPS)          | Yeast Two-<br>Hybrid (ERα)      | Transcription al Activation    | 0.01 - 0.90                      | ~1.5 x 10 <sup>-6</sup>  | [1][2]      |
| MCF-7 Cell<br>Proliferation   | Cell Growth                     | Weaker than<br>BPA             | -                                | [2][3]                   |             |
| ERα<br>Competitive<br>Binding | Receptor<br>Affinity            | 0.0055%<br>(relative to<br>E2) | -                                | [1]                      | _           |
| ERβ<br>Competitive<br>Binding | Receptor<br>Affinity            | More active<br>than for ERα    | -                                | [3]                      |             |
| Bisphenol F<br>(BPF)          | Yeast Two-<br>Hybrid (ERα)      | Transcription al Activation    | 0.10 - 4.83                      | ~1 x 10 <sup>-6</sup>    | [1][2]      |
| MCF-7 Cell<br>Proliferation   | Cell Growth                     | Similar to<br>BPA              | -                                | [4]                      |             |
| ERα<br>Competitive<br>Binding | Receptor<br>Affinity            | -                              | -                                |                          |             |
| Bisphenol AF<br>(BPAF)        | Luciferase<br>Reporter<br>(ERα) | Transcription al Activation    | 9.2                              | ~0.08 x 10 <sup>-6</sup> | [2][4][5]   |
| ERα/ERβ Competitive Binding   | Receptor<br>Affinity            | Higher than<br>BPA             | -                                | [6]                      |             |
| Bisphenol B<br>(BPB)          | Luciferase<br>Reporter<br>(ERα) | Transcription al Activation    | 3.8                              | ~0.3 x 10 <sup>-6</sup>  | [2][4][5]   |
| Bisphenol Z<br>(BPZ)          | Luciferase<br>Reporter          | Transcription al Activation    | 3.0                              | ~0.4 x 10 <sup>-6</sup>  | [2][4][5]   |



|                                 | (ERα)                           |                                |                                  |     |     |
|---------------------------------|---------------------------------|--------------------------------|----------------------------------|-----|-----|
| Bisphenol C<br>(BPC)            | Yeast Two-<br>Hybrid            | Estrogenicity                  | Strongest<br>among tested<br>BPs | -   | [7] |
| ERβ<br>Competitive<br>Binding   | Receptor<br>Affinity            | -                              | 2.99 x 10 <sup>-9</sup>          | [6] |     |
| Bisphenol E<br>(BPE)            | Yeast Two-<br>Hybrid            | Estrogenicity                  | Weaker than<br>BPZ               | -   | [7] |
| Luciferase<br>Reporter<br>(ERα) | Transcription al Activation     | Similar to<br>BPA              | -                                | [5] |     |
| 2,4-Bisphenol<br>S (2,4-BPS)    | Luciferase<br>Reporter<br>(ERα) | Transcription al Activation    | No agonistic activity            | -   | [8] |
| ERα<br>Antagonist               | Selective inhibitor             | -                              | [5]                              |     |     |
| BPS-MPE                         | Luciferase<br>Reporter<br>(ERα) | Transcription<br>al Activation | No agonistic activity            | -   | [8] |
| ERα<br>Antagonist               | Selective<br>inhibitor          | [5]                            |                                  |     |     |

Note: The estrogenic potency of bisphenols can vary significantly depending on the experimental system and endpoint measured. The data presented here is a summary from multiple sources and should be interpreted within the context of the specific studies.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common assays used to assess estrogenic activity.



## Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Activation

The Y2H system is a powerful genetic tool to detect protein-protein interactions in vivo.[9] For assessing estrogenic activity, it is adapted to detect the ligand-dependent interaction between the estrogen receptor (ER) and a coactivator protein.[10][11]

Principle: The assay utilizes yeast cells engineered to express two fusion proteins: one consisting of the DNA-binding domain (DBD) of a transcription factor fused to the ER ligand-binding domain (LBD), and the other consisting of the activation domain (AD) of the transcription factor fused to a coactivator protein.[12] When an estrogenic compound binds to the ER-LBD, it induces a conformational change that promotes the interaction with the coactivator. This brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, leading to a colorimetric change, or HIS3, allowing for growth on a selective medium).[9]

#### General Protocol:

- Yeast Strain:Saccharomyces cerevisiae strain (e.g., Y190, YRG-2) containing a reporter gene (e.g., UAS-GAL1-lacZ) integrated into the genome.[10][12]
- Plasmids: Two expression plasmids are introduced into the yeast: one for the DBD-ER-LBD fusion protein and another for the AD-coactivator fusion protein.[12]
- Culture: Yeast cells are pre-incubated in a selective medium lacking specific amino acids (e.g., tryptophan and leucine) to ensure the maintenance of the plasmids.[12]
- Exposure: The yeast culture is then exposed to various concentrations of the test compounds (e.g., BPS and its analogues).
- Assay: After a defined incubation period, the activity of the reporter gene product (e.g., β-galactosidase for lacZ) is measured. The intensity of the signal is proportional to the estrogenic potency of the compound.

## **MCF-7 Cell Proliferation Assay (E-Screen)**



The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens. The E-Screen assay quantifies the estrogenic activity of a compound by measuring its ability to induce MCF-7 cell proliferation.[13]

Principle: Estrogenic compounds bind to the estrogen receptor in MCF-7 cells, initiating a signaling cascade that leads to cell division and growth. The extent of cell proliferation is directly related to the estrogenic potency of the test substance.

#### General Protocol:

- Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, they are cultured in a medium free of estrogenic compounds (e.g., phenol red-free medium with charcoal-stripped serum) to reduce baseline proliferation.
- Seeding: A known number of cells are seeded into multi-well plates.
- Exposure: The cells are then treated with a range of concentrations of the test compounds for a period of several days (typically 6 days).
- Quantification: At the end of the exposure period, the cell number is determined using various methods, such as sulforhodamine B (SRB) staining, MTT assay, or direct cell counting.
- Data Analysis: The proliferative effect is calculated relative to a negative control (vehicle) and a positive control (17β-estradiol).

## **Estrogen Receptor (ER) Competitive Binding Assay**

This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor. It provides a direct measure of the compound's affinity for the receptor.

Principle: The assay is based on the principle of competitive displacement. A fixed amount of ER and radiolabeled estradiol are incubated with increasing concentrations of the test compound. If the test compound binds to the ER, it will displace the radiolabeled estradiol, leading to a decrease in the measured radioactivity bound to the receptor.



#### General Protocol:

- Receptor Source: The estrogen receptor can be obtained from various sources, including recombinant human ERα or ERβ protein, or cytosolic extracts from estrogen-responsive tissues or cells.
- Incubation: The ER preparation is incubated with a constant concentration of radiolabeled estradiol and varying concentrations of the test compound.
- Separation: After incubation, the receptor-bound radiolabeled estradiol is separated from the unbound fraction. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
- Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

## Signaling Pathways and Experimental Workflows Estrogen Receptor Signaling Pathway

Estrogenic compounds exert their effects primarily through binding to and activating estrogen receptors (ER $\alpha$  and ER $\beta$ ), which are ligand-activated transcription factors.





Click to download full resolution via product page

Caption: Ligand-activated estrogen receptor signaling pathway.

## Yeast Two-Hybrid (Y2H) Experimental Workflow

The Y2H assay provides a quantifiable readout of estrogenic activity through a series of defined steps.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editor's Highlight: Transcriptome Profiling Reveals Bisphenol A Alternatives Activate Estrogen Receptor Alpha in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β -PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation [mdpi.com]
- 9. Understanding the Yeast Two-Hybrid Assay: Principles and Applications Creative Proteomics [iaanalysis.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Yeast two-hybrid detection systems that are highly sensitive to a certain kind of endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estrogenic effect of a series of bisphenol analogues on gene and protein expression in MCF-7 breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [The Estrogenic Potency of Bisphenol S and Its Analogues: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116728#comparing-the-estrogenic-potency-of-bps-and-its-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com